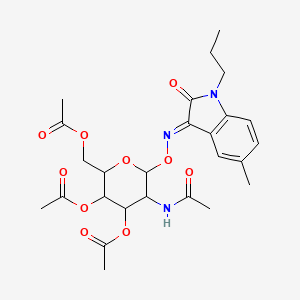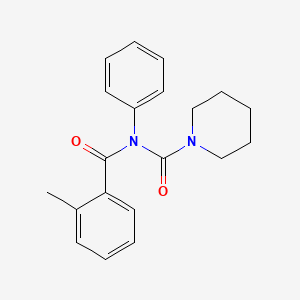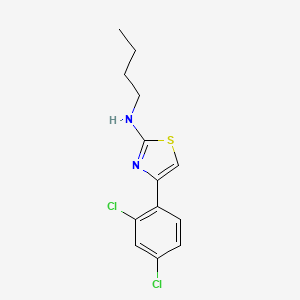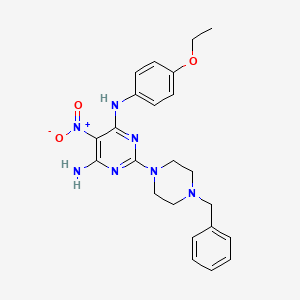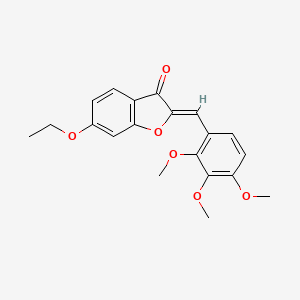
(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one, commonly known as ETTB, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ETTB is a member of the benzofuran family of compounds, which have been shown to possess a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of ETTB is not fully understood. However, studies have shown that ETTB induces apoptosis in cancer cells by activating the caspase pathway, which is a series of protease enzymes that play a key role in the initiation and execution of apoptosis. ETTB has also been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
ETTB has been shown to possess several biochemical and physiological effects. Studies have shown that ETTB inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of NF-κB. ETTB has also been shown to possess anti-inflammatory and antimicrobial properties, which make it a potential candidate for the treatment of various inflammatory and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ETTB is its potential anticancer activity. ETTB has been shown to inhibit the growth of cancer cells by inducing apoptosis, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of ETTB is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research on ETTB. One of the future directions is the development of ETTB-based anticancer drugs. Another future direction is the investigation of the potential applications of ETTB in the treatment of various inflammatory and infectious diseases. Additionally, the synthesis method of ETTB can be optimized to improve its yield and reduce its complexity.
Méthodes De Synthèse
The synthesis of ETTB is a complex process that involves several steps. The first step is the synthesis of 2,3,4-trimethoxybenzaldehyde, which is achieved by the reaction of 2,3,4-trimethoxytoluene with chromic acid. The second step involves the reaction of 2,3,4-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to form the intermediate 6-ethoxy-2-(2,3,4-trimethoxyphenyl)benzofuran-3(2H)-one. The final step involves the reaction of the intermediate with formaldehyde in the presence of sodium hydroxide to form ETTB.
Applications De Recherche Scientifique
ETTB has been shown to possess several potential applications in medicinal chemistry. One of the most promising applications of ETTB is its anticancer activity. Studies have shown that ETTB inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. ETTB has also been shown to possess anti-inflammatory and antimicrobial properties, which make it a potential candidate for the treatment of various inflammatory and infectious diseases.
Propriétés
IUPAC Name |
(2Z)-6-ethoxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-5-25-13-7-8-14-16(11-13)26-17(18(14)21)10-12-6-9-15(22-2)20(24-4)19(12)23-3/h6-11H,5H2,1-4H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJCWRCKTOOIMR-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2946373.png)
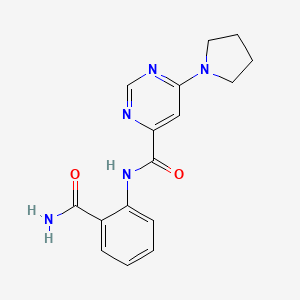

![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)
![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)
![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)
![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)
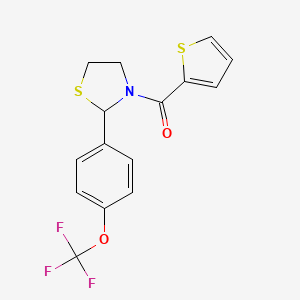
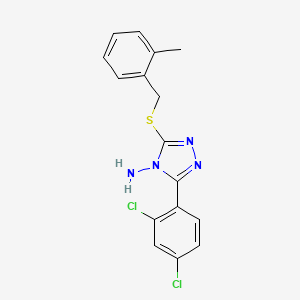
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)
